molecular formula C19H24N6O B2704256 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034257-17-3

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No. B2704256
CAS RN: 2034257-17-3
M. Wt: 352.442
InChI Key: NFVUSJXZAREBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H24N6O and its molecular weight is 352.442. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA-based structures. Imidazole derivatives have gained prominence in drug development due to their diverse pharmacological activities .

Ulcerogenic and Other Activities

Imidazole derivatives have been explored for their ulcerogenic potential and other activities such as antipyretic, antihelmintic, and antiprotozoal effects. Researchers continue to explore novel applications in these areas.

Mechanism of Action

Target of Action

The primary target of the compound N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is the bromodomain and extraterminal (BET) protein family . BET proteins are a group of proteins that recognize acetylated lysine residues, such as those on the N-terminal tails of histones. This recognition plays a key role in regulating gene expression.

Mode of Action

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide acts as a potent and selective inhibitor of the BET protein family . By binding to the bromodomains present in BET proteins, it prevents these proteins from recognizing acetylated lysine residues. This disrupts the normal function of BET proteins, leading to changes in gene expression.

Biochemical Pathways

The inhibition of BET proteins by N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide affects various biochemical pathways. These proteins are involved in numerous cellular processes, including cell cycle progression, apoptosis, and cell growth. By inhibiting BET proteins, the compound can disrupt these processes, leading to altered cellular function and potentially cell death .

Result of Action

The molecular and cellular effects of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide’s action are largely dependent on the specific cell type and the role of BET proteins in that cell. In general, inhibition of BET proteins can lead to changes in gene expression, which can result in cell cycle arrest, induction of apoptosis, or other cellular effects .

properties

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O/c1-12-16(14(3)25(23-12)17-8-6-7-10-20-17)9-11-21-19(26)18-13(2)22-24(5)15(18)4/h6-8,10H,9,11H2,1-5H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVUSJXZAREBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=C(N(N=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.